molecular formula C21H26BNO4 B2531564 N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester CAS No. 2377606-15-8

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester

Cat. No.: B2531564
CAS No.: 2377606-15-8
M. Wt: 367.25
InChI Key: HBXOMMUBMKHJCU-UHFFFAOYSA-N
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Description

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester is a versatile chemical compound used primarily in organic synthesis. It is characterized by the presence of a carbobenzoxy (Cbz) protected amine group and a pinacol ester protected boronic acid group. The molecular formula of this compound is C21H26BNO4, and it has a molecular weight of 367.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester typically involves the protection of the amine group with a carbobenzoxy (Cbz) group and the protection of the boronic acid group with a pinacol ester. One common synthetic route includes:

Industrial Production Methods

the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow processes, can be applied to its production .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester primarily involves its role as a reagent in organic synthesis. The carbobenzoxy (Cbz) group protects the amine functionality during reactions, allowing for selective transformations. The boronic acid pinacol ester group participates in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the Cbz and pinacol ester protective groups, which provide stability and selectivity in various chemical reactions .

Properties

IUPAC Name

benzyl N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26BNO4/c1-15-13-17(23-19(24)25-14-16-9-7-6-8-10-16)11-12-18(15)22-26-20(2,3)21(4,5)27-22/h6-13H,14H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXOMMUBMKHJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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